molecular formula C12H15NO2 B4597515 N-cyclopropyl-2-phenoxypropanamide

N-cyclopropyl-2-phenoxypropanamide

Cat. No.: B4597515
M. Wt: 205.25 g/mol
InChI Key: DZQXTJQLKKATQN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopropyl group at the amide nitrogen and a phenoxy group at the second carbon of the propane chain. The cyclopropyl group may enhance metabolic stability, while the phenoxy moiety contributes to aromatic interactions .

Properties

IUPAC Name

N-cyclopropyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(12(14)13-10-7-8-10)15-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQXTJQLKKATQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-phenoxypropanamide typically involves the reaction of cyclopropylamine with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to certain enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its target. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-cyclopropyl-2-phenoxypropanamide with three analogs from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
This compound (Target) Not explicitly given Inferred ~264-270 g/mol Cyclopropyl (amide N), phenoxy (C2) Aromatic ether, compact cyclopropane ring
2-[5-(Aminomethyl)-2-methoxyphenoxy]-N-cyclopropylpropanamide C₁₄H₂₀N₂O₃ 264.32 Cyclopropyl (amide N), methoxy-phenoxy (C2), aminomethyl (aromatic) Increased polarity due to -NH₂ and -OCH₃ groups
N-(2-Amino-4-fluorophenyl)-2-(cyclopropylmethoxy)propanamide C₁₃H₁₇FN₂O₂ 252.28 Cyclopropylmethoxy (C2), 4-fluoroaniline (amide N) Electronegative F enhances binding selectivity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-Fluorophenylamino (C2), N-phenylamide Dual aromatic systems, potential π-π stacking

Key Observations :

  • Electronic Effects : Fluorine in and increases electronegativity, which may enhance hydrogen bonding or dipole interactions in biological targets .
  • Polarity: The aminomethyl group in raises polarity, likely improving aqueous solubility but possibly reducing membrane permeability .

Hypothetical Pharmacological Profiles

Based on structural analogs:

  • Target Compound: The phenoxy group may favor interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 or kinase domains), while the cyclopropyl group could improve metabolic stability .
  • Compound : The 4-fluoroaniline moiety might confer selectivity for serotonin or dopamine receptors, as fluorinated anilines are common in CNS-targeting drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-2-phenoxypropanamide
Reactant of Route 2
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N-cyclopropyl-2-phenoxypropanamide

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